

Demethylsonchifolin CAS number and database information

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Compound of Interest

Compound Name: *Demethylsonchifolin*

Cat. No.: *B15593864*

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Demethylsonchifolin: A Technical Guide for Researchers

CAS Number: 956384-55-7

This technical guide provides an in-depth overview of **Demethylsonchifolin**, a sesquiterpene lactone of interest to researchers in drug discovery and development. The document covers its chemical properties, database information, and key experimental protocols.

Chemical and Database Information

Demethylsonchifolin is a natural product with the systematic name (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	956384-55-7	ChemSrc
Molecular Formula	C20H24O6	ChemSrc
Molecular Weight	360.401 g/mol	ChemSrc
Density	1.2 ± 0.1 g/cm ³	ChemSrc
Boiling Point	563.2 ± 50.0 °C at 760 mmHg	ChemSrc
Flash Point	198.0 ± 23.6 °C	ChemSrc
Exact Mass	360.157288	ChemSrc
LogP	3.90	ChemSrc
Vapour Pressure	0.0 ± 3.3 mmHg at 25°C	ChemSrc
Index of Refraction	1.549	ChemSrc

Currently, a dedicated entry for **Demethylsonchifolin** in the PubChem database is not available.

Biological Activity

The biological activities of **Demethylsonchifolin** are an active area of research. As a sesquiterpene lactone, it belongs to a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties. The potential mechanisms of action are thought to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.

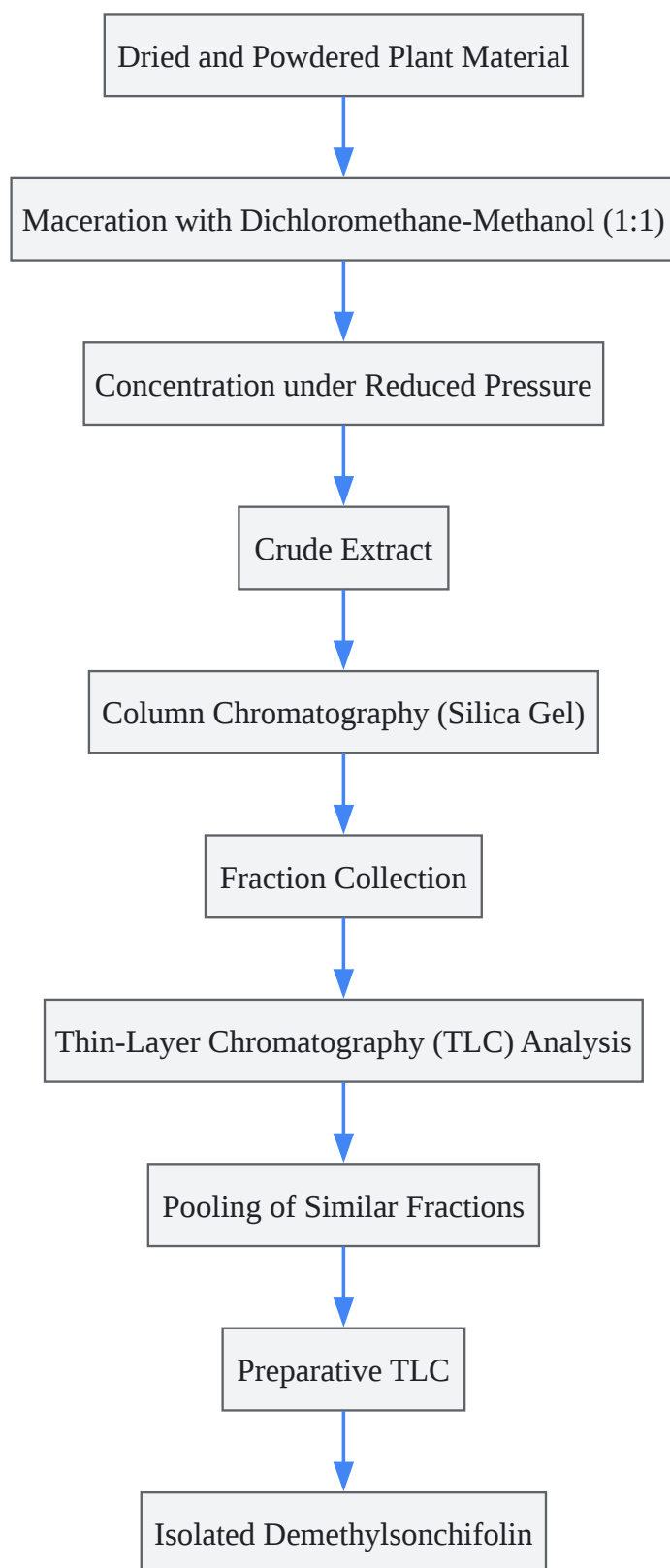
Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of **Demethylsonchifolin** and related sesquiterpene lactones.

Isolation and Purification of Sesquiterpene Lactones from Asteraceae Plants

The following is a general protocol for the isolation and purification of sesquiterpene lactones, which can be adapted for **Demethylsonchifolin**.

Workflow for Sesquiterpene Lactone Isolation



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Caption: General workflow for the isolation and purification of **Demethylsonchifolin**.

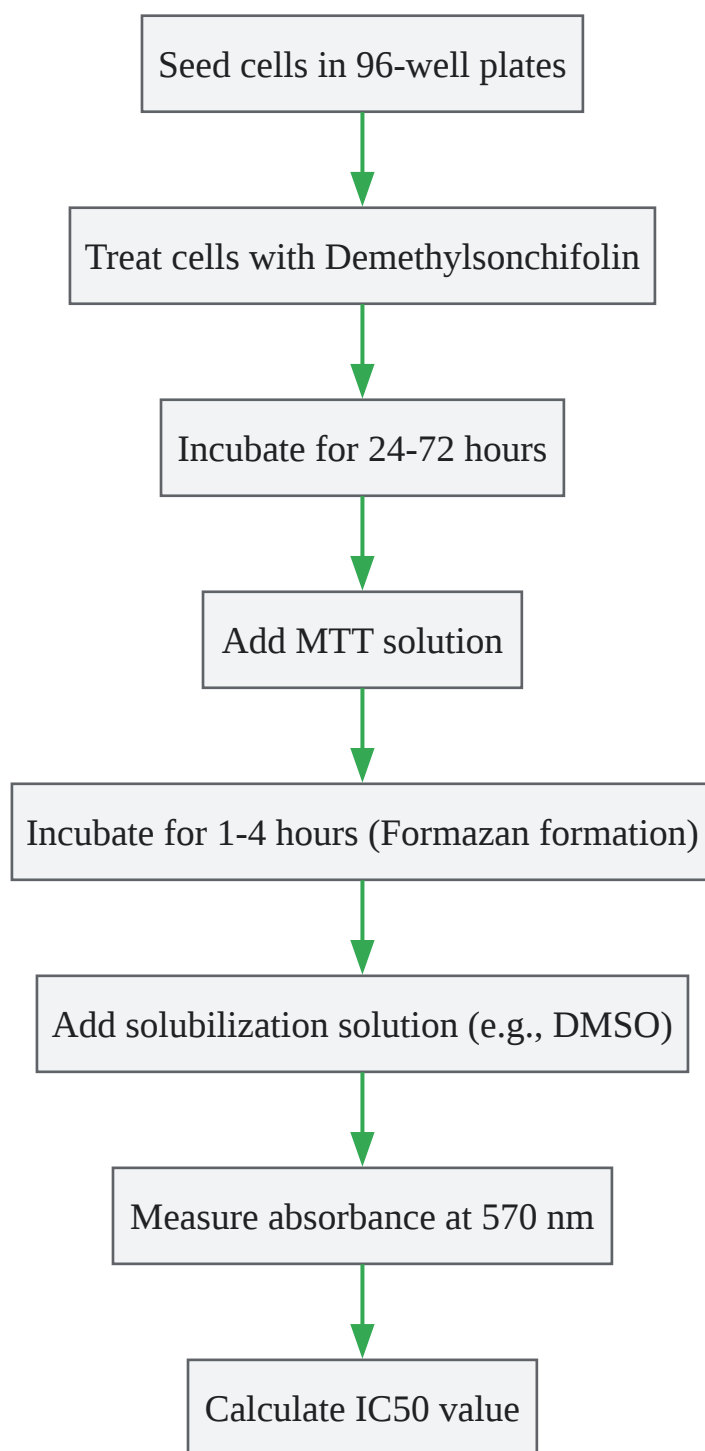
Methodology:

- **Extraction:** The powdered plant material is extracted with a 1:1 mixture of dichloromethane and methanol at room temperature with shaking for 24 hours. This process is typically repeated, and the combined extracts are concentrated under reduced pressure to yield the crude extract.
- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
- **Fraction Analysis:** The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (R_f values).
- **Purification:** Fractions showing similar TLC profiles are pooled and further purified using techniques such as preparative TLC with an appropriate solvent system (e.g., hexane-ethyl acetate) to isolate the pure **Demethylsonchifolin**.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

MTT Assay Workflow



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Caption: Workflow for determining the cytotoxicity of **Demethylsonchifolin** using the MTT assay.

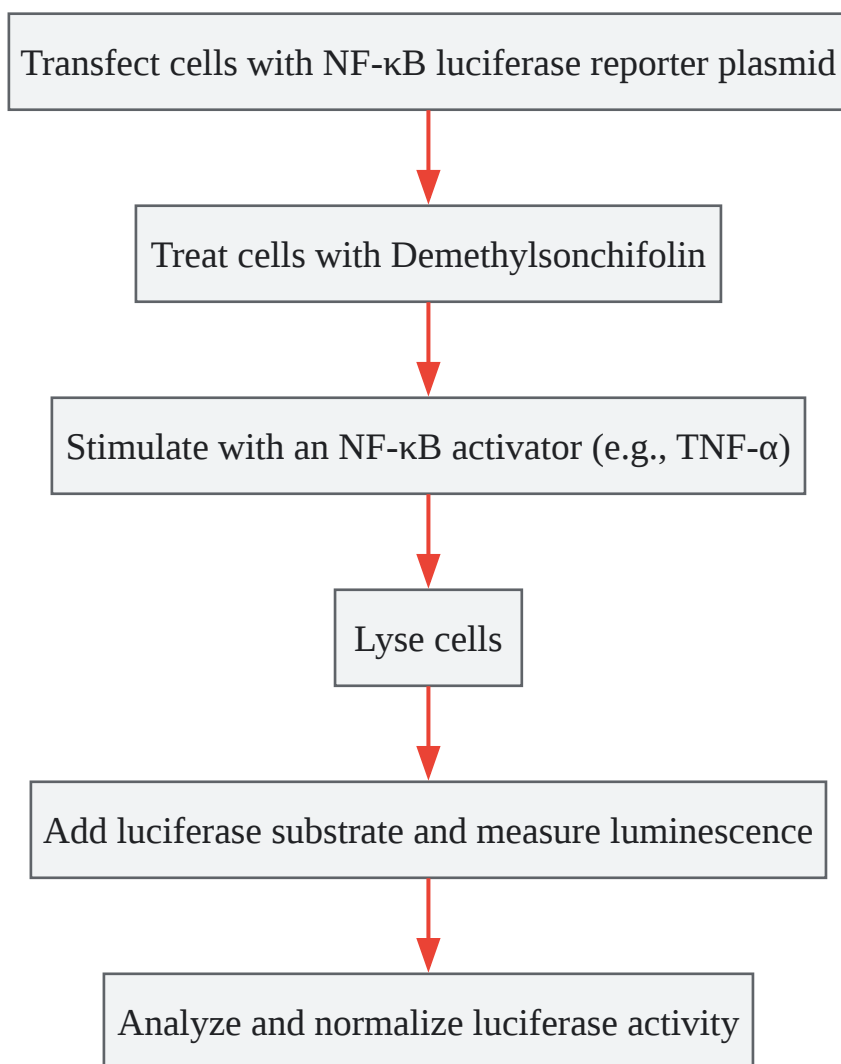
Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Demethylsonchifolin** and a vehicle control.
- **Incubation:** Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

NF-κB Signaling Pathway Activity using Luciferase Reporter Assay

This assay is used to determine if a compound affects the NF-κB signaling pathway by measuring the activity of a luciferase reporter gene under the control of NF-κB response elements.

NF-κB Luciferase Reporter Assay Workflow



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